N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
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Overview
Description
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is a compound that belongs to the class of imidazo[1,2-a]pyridines.
Preparation Methods
The synthesis of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Industrial production methods may involve the use of solid support catalysts such as aluminum oxide to enhance the reaction efficiency .
Chemical Reactions Analysis
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or iodine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
Scientific Research Applications
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has a broad spectrum of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to possess antimicrobial properties by inhibiting the growth of Staphylococcus aureus . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
N-[4-(2-Methylimidazo[1,2-a]Pyridin-3-Yl)-2-Pyrimidinyl]Acetamide: Used in medicinal chemistry for its therapeutic potential.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C17H17N3O/c1-3-17(21)18-14-6-4-5-13(10-14)15-11-20-8-7-12(2)9-16(20)19-15/h4-11H,3H2,1-2H3,(H,18,21) |
InChI Key |
WNKGLEIOZWOTEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC(=CC3=N2)C |
Origin of Product |
United States |
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